Cas no 920262-52-8 (1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine)
1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine Chemical and Physical Properties
Names and Identifiers
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- 920262-52-8
- F2865-0078
- [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- AKOS024472637
- (4-phenylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
- 1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine
-
- Inchi: 1S/C27H23N7O/c35-27(22-13-11-21(12-14-22)20-7-3-1-4-8-20)33-17-15-32(16-18-33)25-24-26(29-19-28-25)34(31-30-24)23-9-5-2-6-10-23/h1-14,19H,15-18H2
- InChI Key: BGDYCEQEWICGMA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)N1CCN(C2C3=C(N=CN=2)N(C2C=CC=CC=2)N=N3)CC1
Computed Properties
- Exact Mass: 461.19640838g/mol
- Monoisotopic Mass: 461.19640838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 4
- Complexity: 694
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 80Ų
1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine Pricemore >>
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| Life Chemicals | F2865-0078-2μmol |
1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
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| Life Chemicals | F2865-0078-3mg |
1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920262-52-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2865-0078-4mg |
1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920262-52-8 | 90%+ | 4mg |
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1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920262-52-8 | 90%+ | 5mg |
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1-{[1,1'-biphenyl]-4-carbonyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
920262-52-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine
Comprehensive Analysis of 1-{1,1'-Biphenyl-4-Carbonyl}-4-{3-Phenyl-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Yl}Piperazine (CAS No. 920262-52-8)
The compound 1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS No. 920262-52-8) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a biphenyl carbonyl moiety and a triazolopyrimidine core, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymes or receptors, which aligns with current trends in precision medicine and personalized therapeutics.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in cancer research and neurodegenerative disease studies. The unique scaffold of 1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazine positions it as a promising candidate for these areas. Its piperazine ring, a common pharmacophore, enhances its bioavailability and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the compound's triazolopyrimidine moiety is noteworthy due to its role in heterocyclic chemistry. This structural feature is often associated with high ligand efficiency and selective target engagement, which are critical for minimizing off-target effects in drug development. The integration of biphenyl and phenyl groups further diversifies its interaction capabilities, enabling researchers to explore its utility in fragment-based drug design.
The growing interest in computational chemistry and AI-driven drug discovery has also brought attention to compounds like 1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazine. Its well-defined structure allows for accurate molecular docking simulations, which are essential for predicting binding modes and optimizing lead compounds. This aligns with the industry's shift toward in silico screening to reduce costs and accelerate timelines.
Another area of relevance is the compound's potential role in epigenetic modulation. With increasing focus on histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), researchers are exploring how triazolopyrimidine-based molecules can influence gene expression. This ties into broader discussions about disease biomarkers and therapeutic targets, which are frequently searched topics in academic and industrial circles.
In summary, 1-{1,1'-biphenyl-4-carbonyl}-4-{3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS No. 920262-52-8) represents a multifaceted compound with applications spanning drug discovery, chemical biology, and computational modeling. Its structural complexity and functional versatility make it a compelling subject for ongoing and future research endeavors.
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